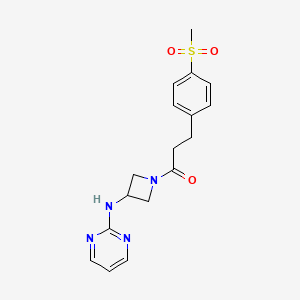

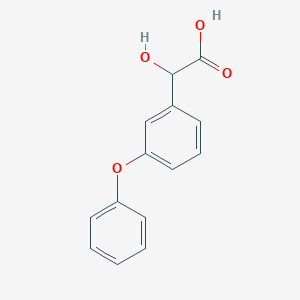

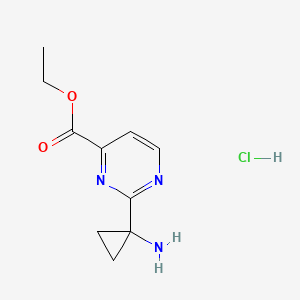

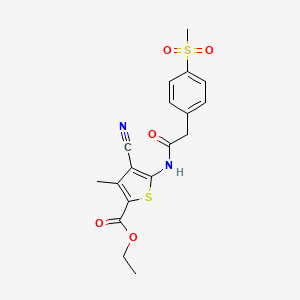

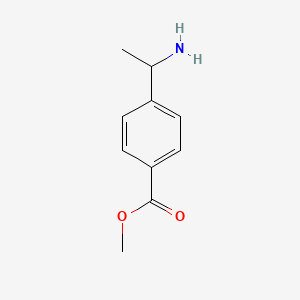

![molecular formula C16H18O3S B2887106 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid CAS No. 344268-35-5](/img/structure/B2887106.png)

3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid” is a chemical compound with the CAS Number: 344268-35-5 . It has a molecular weight of 290.38 . The compound is solid in physical form . The IUPAC name for this compound is 3-[(4-tert-butylbenzyl)oxy]-2-thiophenecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18O3S/c1-16(2,3)12-6-4-11(5-7-12)10-19-13-8-9-20-14(13)15(17)18/h4-9H,10H2,1-3H3,(H,17,18) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

As mentioned earlier, “3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid” is a solid . It has a molecular weight of 290.38 . More specific physical and chemical properties, such as melting point or solubility, were not available in the sources I found.Applications De Recherche Scientifique

Solid-Phase Synthesis of Peptide Carboxylic Acids

The compound 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid and its derivatives are instrumental in the development of linkers for the solid-phase synthesis of peptide carboxylic acids. A notable example is the use of thiophene-based linkers, which allow for the efficient synthesis of sensitive peptides by facilitating the cleavage with trifluoroacetic acid (TFA), showcasing the linker's high acid lability. This approach is particularly useful for synthesizing free and tert-butyl-protected peptides, demonstrating the compound's utility in peptide synthesis and drug development (Isidro-Llobet et al., 2008).

Polymer Solar Cells Enhancement

Another significant application is in the field of organic electronics, where thiophene derivatives are used to enhance the stability and efficiency of polymer solar cells. By manipulating the self-assembly nanoscale morphology of the photoactive layer in polymer solar cells, thiophene derivatives can lead to improvements in power conversion efficiency (PCE). This is achieved through more ordered molecular packing induced by side chains, demonstrating the compound's potential in improving renewable energy technologies (Chen, Tian, & Chen, 2014).

Molecular Electronics

In molecular electronics, thiophene derivatives, including those related to 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid, serve as essential building blocks for creating molecular wires and other components. These derivatives are utilized in designing and synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, demonstrating the compound's application in developing advanced electronic devices at the molecular level (Stuhr-Hansen et al., 2005).

Immobilization of Proteins

Thiophene derivatives are also employed in the immobilization of proteins, where they facilitate the electrochemical polymerization of functionalized thiophene derivatives. This application is crucial for developing biosensors and bioelectronic devices, as it allows for the stable attachment of enzymes and other proteins to electrode surfaces, leading to innovative bioanalytical tools (Welzel et al., 1998).

Safety And Hazards

Propriétés

IUPAC Name |

3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3S/c1-16(2,3)12-6-4-11(5-7-12)10-19-13-8-9-20-14(13)15(17)18/h4-9H,10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHCQEAFPAXMLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2887028.png)

![3-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B2887031.png)

![N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2887032.png)

![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2887042.png)

![3-(3-Chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)